5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

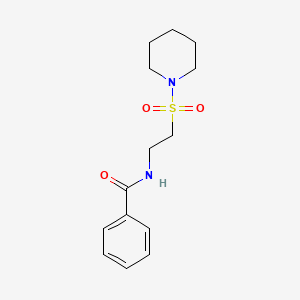

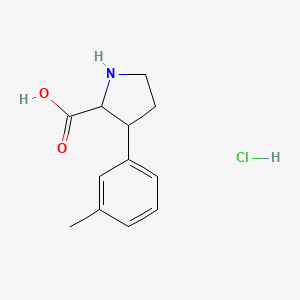

5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol (5-CPIT) is an organosulfur compound with potential applications in a wide range of scientific research areas. It is a member of the triazole family of compounds, which are characterized by the presence of a nitrogen-containing ring in the structure. 5-CPIT is synthesized through a reaction of 4-chlorophenyl isocyanate with thiourea, and this compound has been used as a starting material in a variety of chemical reactions. 5-CPIT has been studied for its potential use in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology.

Aplicaciones Científicas De Investigación

Antimicrobial Applications

Research indicates that derivatives of 5-(4-Chlorophenyl)-4-isobutyl-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antimicrobial properties. For instance, novel 1,2,4-triazoles synthesized from reactions involving this compound have been found to possess moderate to good antimicrobial activity. These compounds were prepared through a series of reactions starting from carbon-di-sulphide and hydrazine hydrate, eventually being tested against various bacterial and fungal strains (Martin, 2020).

Corrosion Inhibition

Another significant area of research involving this compound is its use as a corrosion inhibitor. Studies have demonstrated the efficiency of triazole derivatives in protecting metals against corrosion in acidic media. One derivative, in particular, showed high inhibition efficiency for mild steel corrosion in hydrochloric acid, suggesting that these compounds can significantly reduce metal degradation (Lagrenée et al., 2002).

Lipase and α-Glucosidase Inhibition

In the field of enzymatic inhibition, derivatives of this compound have shown promising activity. A study involving the synthesis of novel heterocyclic compounds derived from this chemical demonstrated significant inhibitory effects on lipase and α-glucosidase enzymes. This suggests potential applications in treating conditions related to these enzymes, such as obesity and diabetes (Bekircan et al., 2015).

Quantum Chemical Approach to Corrosion Inhibition

Research employing quantum chemical calculations has provided insights into the molecular structures of triazole derivatives, including those related to this compound, and their correlation with corrosion inhibition efficiencies. These studies help in understanding the inhibition mechanisms at the molecular level, suggesting that specific structural features contribute to their high efficacy in preventing zinc corrosion (Gece & Bilgiç, 2012).

Antifungal and Antibacterial Activities

Further studies on the chemical derivatives of this compound have shown their potential in combating microbial growth. Compounds synthesized from this chemical backbone exhibited significant inhibition against a range of bacterial and fungal species, highlighting their potential as broad-spectrum antimicrobial agents (Purohit et al., 2011).

Propiedades

IUPAC Name |

3-(4-chlorophenyl)-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3S/c1-8(2)7-16-11(14-15-12(16)17)9-3-5-10(13)6-4-9/h3-6,8H,7H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUQJZZMSMMMAQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=NNC1=S)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2668612.png)

![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2668613.png)

![N-[3-[(E)-3-(6-Chloropyridin-3-yl)prop-2-enoyl]phenyl]methanesulfonamide](/img/structure/B2668616.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2668619.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2668622.png)

![3,4-dimethoxy-N-((5-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide](/img/structure/B2668624.png)

![2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2668632.png)